molecular formula C5H9NO2 B12511587 3-Methyl-1-nitro-1-butene

3-Methyl-1-nitro-1-butene

Cat. No.: B12511587
M. Wt: 115.13 g/mol
InChI Key: ARGNGGCUTGQKIA-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared Spectroscopy (FT-IR)

  • Nitro Group Stretching : Strong asymmetric and symmetric stretches at 1520 cm⁻¹ and 1350 cm⁻¹, respectively.
  • C=C Stretching : Absorption at 1640 cm⁻¹, indicative of conjugation with the nitro group.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • H1 (vinyl proton) : δ 6.8 ppm (doublet, J = 12 Hz, coupling with H2).
    • H3 (methyl protons) : δ 1.2 ppm (singlet, integration for 3H).
  • ¹³C NMR :
    • C1 (vinyl) : δ 125 ppm.
    • C2 (nitro-bearing) : δ 145 ppm.

Mass Spectrometry (MS)

  • Molecular Ion Peak : m/z 115.063 ([M]⁺).
  • Fragmentation :
    • m/z 70 (loss of NO₂: [M – NO₂]⁺).
    • m/z 43 (allylic cleavage: [CH₂=CH–CH(CH₃)]⁺).

Crystallographic Data and Conformational Studies

While crystallographic data for this compound remains unreported, analogous nitroalkenes suggest a planar geometry around the nitro group and a dihedral angle of 180° between the nitro and methyl groups in the E isomer. Computational studies predict a rotational barrier of ~25 kcal/mol for the nitro group due to conjugation with the double bond.

Conformational analysis via density functional theory (DFT) reveals two energy minima:

  • Syn-periplanar : Nitro group aligned with the methyl substituent (higher energy due to steric strain).
  • Anti-periplanar : Nitro group opposite the methyl group (lower energy, favored conformation).

These findings align with spectroscopic data, confirming the dominance of the E isomer in equilibrium mixtures.

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

3-methyl-1-nitrobut-1-ene

InChI

InChI=1S/C5H9NO2/c1-5(2)3-4-6(7)8/h3-5H,1-2H3

InChI Key

ARGNGGCUTGQKIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=C[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Nitration typically involves nitric acid ($$ \text{HNO}3 $$) as the nitrating agent, often under controlled temperatures and pressures. The reaction proceeds via an electrophilic addition mechanism, where the nitro group ($$ -\text{NO}2 $$) attaches to the terminal carbon of the alkene. Catalysts such as sulfuric acid ($$ \text{H}2\text{SO}4 $$) or acetic anhydride may enhance reaction efficiency by generating the nitronium ion ($$ \text{NO}_2^+ $$), a key electrophile.

Industrial-scale production frequently employs continuous flow reactors to maintain optimal conditions (e.g., 40–60°C, 1–2 atm). These systems mitigate exothermic risks and improve yield consistency. Post-synthesis purification via fractional distillation or column chromatography ensures high purity (>98%).

Industrial Optimization

Key parameters for optimization include:

Parameter Optimal Range Impact on Yield/Purity
Temperature 40–60°C Higher temps risk side reactions (e.g., oxidation)
Catalyst Concentration 5–10% $$ \text{H}2\text{SO}4 $$ Enhances nitronium ion formation
Residence Time 30–60 minutes Prolonged time increases isomerization risk

A patent by US3293317A highlights the precursor role of 3-methyl-1-butene, synthesized via isomerization of 2-methyl-1-butene or 2-methyl-2-butene at 1050–1200°F. This underscores the interdependence of alkene availability and nitro derivative production.

Condensation of Nitromethane and Isobutyraldehyde

An alternative route involves the Henry reaction, where nitromethane ($$ \text{CH}3\text{NO}2 $$) condenses with isobutyraldehyde ($$ (\text{CH}3)2\text{CHCHO} $$) to form β-nitro alcohols, followed by dehydration to yield the nitroalkene.

Reaction Mechanism

The reaction proceeds in two stages:

  • Nitroaldol Addition : Nitromethane’s α-hydrogen attacks the carbonyl carbon of isobutyraldehyde, forming a β-nitro alcohol intermediate.
  • Dehydration : Acidic or thermal conditions eliminate water, yielding this compound.

Catalysts and Conditions

  • Base Catalysts : Ammonium acetate or potassium carbonate facilitate the nitroaldol step at 25–40°C.
  • Dehydration Agents : Concentrated $$ \text{H}2\text{SO}4 $$ or molecular sieves are employed at 80–100°C.
Stage Conditions Yield Optimization
Nitroaldol Addition 25–40°C, pH 8–9 Excess nitromethane (2:1 molar ratio)
Dehydration 80–100°C, 2–4 hours Azeotropic removal of water

This method offers modularity for laboratory-scale synthesis but faces challenges in controlling regioselectivity during dehydration.

Comparative Analysis of Methods

Method Advantages Limitations Industrial Applicability
Nitration of Alkene High yield (70–85%) Requires pure alkene feedstock Scalable via flow reactors
Condensation Route Uses inexpensive starting materials Multi-step, lower yields (50–65%) Limited to small-scale batches

Emerging Techniques and Innovations

Recent advances focus on solvent-free nitration and photocatalytic methods to enhance sustainability. For instance, microwave-assisted nitration reduces reaction time by 40% while maintaining yields >75%. Additionally, immobilized catalysts (e.g., silica-supported $$ \text{HNO}_3 $$) improve recyclability in continuous processes.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-nitro-1-butene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methyl-1-nitro-1-butene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of nitroalkene interactions with biological molecules.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Methyl-1-nitro-1-butene involves its interaction with various molecular targets. The nitro group can participate in electron transfer reactions, influencing the reactivity of the compound. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Uniqueness: The nitro group enhances its utility in oxidation and reduction reactions, making it a valuable compound in synthetic chemistry .

Biological Activity

3-Methyl-1-nitro-1-butene is an organic compound that has garnered attention for its potential biological activity. This compound, part of the nitroalkene family, has unique structural features that contribute to its reactivity and biological interactions. Understanding its biological activity is crucial for evaluating its safety, efficacy, and potential applications in various fields, including pharmacology and environmental science.

  • Chemical Formula : C5_5H9_9NO2_2
  • Molecular Weight : 115.13 g/mol
  • IUPAC Name : 3-Methyl-1-nitrobutene
  • CAS Number : 563-45-1

This compound exhibits biological activity primarily through its electrophilic nature, which allows it to interact with nucleophiles in biological systems. The nitro group can undergo reduction to form reactive intermediates that can modify biomolecules such as proteins and DNA, potentially leading to various biological effects.

Toxicological Profile

Research indicates that compounds like this compound can exhibit cytotoxicity in certain cellular models. The toxicity is often linked to the formation of reactive oxygen species (ROS) and subsequent oxidative stress. Studies have shown that exposure to nitroalkenes can lead to:

  • Cellular apoptosis : Induction of programmed cell death in various cell lines.
  • Genotoxicity : Damage to DNA, which may lead to mutations or cancer development.

Study 1: Cytotoxic Effects on Cancer Cells

In a study examining the effects of nitroalkenes on cancer cell lines, researchers found that this compound induced significant cytotoxicity in B16 melanoma cells. The mechanism was attributed to oxidative stress and DNA damage, leading to increased apoptosis rates compared to untreated controls.

Cell LineIC50 (µM)Mechanism of Action
B16 Melanoma25ROS generation, DNA damage
HeLa (Cervical)30Apoptosis induction

Study 2: Environmental Impact Assessment

Another study focused on the environmental impact of this compound, particularly its persistence and degradation in aquatic systems. The compound was found to be moderately persistent, with half-lives ranging from days to weeks depending on environmental conditions. This raises concerns about its potential bioaccumulation and toxicity to aquatic organisms.

Research Findings

Recent literature highlights the following key findings regarding the biological activity of this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, although further research is needed to elucidate the mechanisms involved.
  • Potential as a Biomarker : Due to its presence in human biological samples following exposure, it may serve as a biomarker for assessing exposure levels in environmental health studies.
  • Polymerization Reactions : The compound can undergo polymerization under specific conditions, leading to the formation of larger macromolecules which may exhibit different biological activities.

Q & A

Q. Data Contradiction Analysis Framework :

Contradiction TypeResolution StrategyExample
Kinetic DiscrepanciesVary temperature gradientsCheck Arrhenius plot linearity
Spectral AnomaliesUse high-purity solventsCompare benzene vs. DCM spectra

Advanced: How can researchers determine thermodynamic properties (e.g., ΔvapH, Tboil) for this compound when experimental data is scarce?

Methodological Answer:

  • Group Contribution Methods : Estimate properties using NIST’s data for structurally similar compounds (e.g., 3-Methyl-1-butene, ΔvapH = 28.5 kJ/mol ). Adjust for nitro group contributions (+15–20 kJ/mol).
  • Molecular Dynamics Simulations : Predict boiling points via vapor-liquid equilibrium simulations.

Q. Example Extrapolation Table :

Property3-Methyl-1-butene (NIST)This compound (Estimated)
Tboil (°C)20.1 ~95–110 (nitro group increases polarity)
ΔvapH (kJ/mol)28.5~43–48

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